4-(4-hydroxy-3-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
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Overview
Description
4-(4-hydroxy-3-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves several steps, starting from readily available precursors. The key steps typically include:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the pyrimido group: This step involves the cyclization of the benzimidazole derivative with a suitable aldehyde or ketone in the presence of a base.
Functionalization of the aromatic ring: The hydroxy and methoxy groups are introduced through electrophilic aromatic substitution reactions.
Final coupling reaction: The carboxamide group is introduced by reacting the intermediate with an appropriate amine under coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(4-hydroxy-3-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas over palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition or protein binding.
Medicine: It may have potential as a therapeutic agent due to its ability to interact with specific molecular targets in the body.
Industry: It can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-3-methoxyphenylacetone
- 4-hydroxy-3-methylacetophenone
- 4-hydroxy-3-methoxyphenyl methyl ketone
Uniqueness
4-(4-hydroxy-3-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide stands out due to its complex structure, which combines multiple functional groups and heterocyclic rings. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C26H24N4O3 |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C26H24N4O3/c1-15-8-11-18(12-9-15)28-25(32)23-16(2)27-26-29-19-6-4-5-7-20(19)30(26)24(23)17-10-13-21(31)22(14-17)33-3/h4-14,24,31H,1-3H3,(H,27,29)(H,28,32) |
InChI Key |
XUFCVZYUDZINAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(NC3=NC4=CC=CC=C4N3C2C5=CC(=C(C=C5)O)OC)C |
Origin of Product |
United States |
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